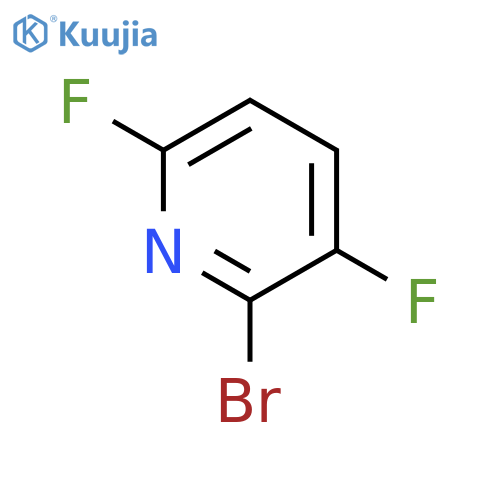Cas no 1382786-22-2 (2-Bromo-3,6-difluoropyridine)

2-Bromo-3,6-difluoropyridine structure
商品名:2-Bromo-3,6-difluoropyridine
CAS番号:1382786-22-2
MF:C5H2BrF2N
メガワット:193.976887226105
MDL:MFCD27939127
CID:1092758
PubChem ID:72942509
2-Bromo-3,6-difluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3,6-difluoropyridine
- 2-Bromo-3,6-difluoro-pyridine
- SXNOETYVINFCJZ-UHFFFAOYSA-N
- FCH2514427
- AK147394
- AX8284832
- ST24040072
-
- MDL: MFCD27939127
- インチ: 1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
- InChIKey: SXNOETYVINFCJZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C([H])C(=N1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- トポロジー分子極性表面積: 12.9
2-Bromo-3,6-difluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173046-5g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95%+ | 5g |
$1433 | 2022-06-13 | |
| Apollo Scientific | PC911877-100mg |
2-Bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 100mg |
£250.00 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-25 G |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 25g |
¥ 32,010.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-250 MG |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 250MG |
¥ 1,141.00 | 2022-10-13 | |
| Enamine | EN300-244432-0.1g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 0.1g |
$169.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-10 G |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 10g |
¥ 16,005.00 | 2022-10-13 | |
| Enamine | EN300-244432-0.25g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 0.25g |
$241.0 | 2024-06-19 | |
| Enamine | EN300-244432-0.5g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 0.5g |
$381.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-500 MG |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 500MG |
¥ 2,560.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-500MG |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 500MG |
¥ 1,386.00 | 2023-03-06 |
2-Bromo-3,6-difluoropyridine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
1382786-22-2 (2-Bromo-3,6-difluoropyridine) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1382786-22-2)2-Bromo-3,6-difluoropyridine

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):428.0/706.0/1625.0